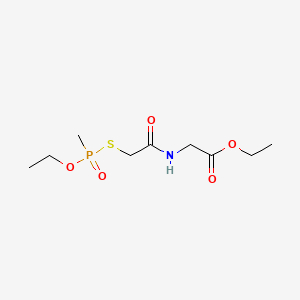
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is a complex organic compound with the molecular formula C9-H18-N-O5-P-S and a molecular weight of 283.31 This compound is known for its unique structure, which includes a glycine backbone modified with an ethoxymethylphosphinylthioacetyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves multiple steps. One common method starts with the reaction of glycine with ethyl chloroformate to form the ethyl ester of glycine. This intermediate is then reacted with ethoxymethylphosphinylthioacetic acid under controlled conditions to yield the final product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxymethylphosphinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The ethoxymethylphosphinylthioacetyl group is believed to play a crucial role in its activity, potentially interacting with active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Atorvastatin Related Compound E: Used in pharmaceutical research and development.
Uniqueness
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of glycine, ethoxymethylphosphinylthioacetyl, and ethyl ester groups makes it versatile for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
79548-50-8 |
|---|---|
Molecular Formula |
C9H18NO5PS |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 2-[[2-[ethoxy(methyl)phosphoryl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C9H18NO5PS/c1-4-14-9(12)6-10-8(11)7-17-16(3,13)15-5-2/h4-7H2,1-3H3,(H,10,11) |
InChI Key |
KTRXCPPABSNJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSP(=O)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















